Structural Elucidation and NMR Spectral Analysis of 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: A Technical Guide
Structural Elucidation and NMR Spectral Analysis of 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine: A Technical Guide
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Protocol
Executive Summary
In the synthesis of advanced cyclin-dependent kinase (CDK4/6) inhibitors—most notably Ribociclib (Kisqali)—the precise construction of the pyrrolopyrimidine core relies heavily on highly functionalized aniline derivatives[1]. 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine (CAS: 1365272-64-5) serves as a critical building block in these pathways.
For drug development professionals, verifying the exact regiochemistry of this intermediate is non-negotiable. The proximity of the highly electronegative fluorine atom, the heavy bromine atom, and the two distinct amine environments creates a complex electronic landscape. This whitepaper provides an in-depth, self-validating Nuclear Magnetic Resonance (NMR) protocol to unambiguously assign the 1H and 13C spectral data of this compound, leveraging the causal relationships between molecular structure and scalar coupling ( J -coupling)[2].
The Logic of Fluoroaromatic Structural Elucidation
When analyzing multi-substituted fluoroaromatics, standard 1D 1H NMR is often insufficient due to overlapping aromatic signals. However, the presence of the spin-½ 19F nucleus (100% natural abundance) acts as an internal structural probe[3].
The causality behind our analytical strategy relies on heteronuclear scalar couplings ( nJCF and nJHF ) :
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Through-Space & Through-Bond Deshielding: The fluorine atom at C-5 strongly deshields the local environment, resulting in a massive one-bond carbon coupling ( 1JCF≈240 Hz).
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Distance-Dependent Splitting: The magnitude of the coupling decays predictably with distance. Ortho-couplings ( 2JCF and 3JHF ) are significantly larger than meta-couplings ( 3JCF and 4JHF ). By measuring these exact J -values, we create a self-validating mathematical proof of the substituent positions[4].
Experimental Protocol: A Self-Validating Workflow
To ensure scientific integrity and reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol is designed to prevent integration errors caused by differential relaxation times.
Phase 1: Sample Preparation
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Mass Optimization: Accurately weigh 8.0 mg of >98% pure 4-Bromo-1-N-cyclopentyl-5-fluorobenzene-1,2-diamine.
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Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform ( CDCl3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Rationale: CDCl3 provides optimal solubility for secondary amines while minimizing solvent-exchange artifacts seen in protic solvents.
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Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube (Norell or Wilmad, 500 MHz+ rating).
Phase 2: Instrument Calibration & Acquisition
Acquire data on a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize the signal-to-noise (S/N) ratio for quaternary carbons[4].
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1H NMR Acquisition:
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Parameters: 16 scans (ns), 2.0 s relaxation delay (d1), 298 K.
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Causality: A 2.0 s delay ensures complete longitudinal relaxation ( T1 ) of the cyclopentyl protons, ensuring that the integration values perfectly match the 14 protons in the molecule.
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13C{1H} NMR Acquisition:
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Parameters: 1024 scans, 2.0 s relaxation delay (d1), WALTZ-16 decoupling.
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Causality: The extended d1 is mandatory. Halogenated quaternary carbons (C-Br, C-F) lack attached protons to facilitate dipole-dipole relaxation. A shorter delay would artificially suppress these critical signals, leading to false negatives in structural verification.
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2D NMR (HSQC & HMBC):
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Acquire gradient-selected 1H−13C HMBC to map long-range correlations (optimized for nJCH=8 Hz), which bridges the isolated amine protons to the aromatic core.
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Quantitative Spectral Data & Mechanistic Analysis
The following tables summarize the highly specific chemical shifts ( δ ) and coupling constants ( J ) characteristic of this molecule.
Table 1: 1H NMR Spectral Data ( CDCl3 , 600 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| H-3 | 6.47 | d | 4JHF=6.5 | 1H | Aromatic CH (meta to F) |
| H-6 | 6.08 | d | 3JHF=10.0 | 1H | Aromatic CH (ortho to F) |
| H-1' | 3.70 | m | - | 1H | Cyclopentyl CH (N-CH) |
| NH (C1) | 3.50 | br s | - | 1H | Secondary amine |
| NH 2 (C2) | 3.40 | br s | - | 2H | Primary amine |
| H-2', H-5' | 1.95 - 2.05 | m | - | 4H | Cyclopentyl CH 2 |
| H-3', H-4' | 1.50 - 1.75 | m | - | 4H | Cyclopentyl CH 2 |
Mechanistic Insight: The regiochemistry is immediately validated by the aromatic protons. H-6 is located ortho to the fluorine atom, resulting in a strong 3JHF coupling of 10.0 Hz. Conversely, H-3 is meta to the fluorine, yielding a much finer 4JHF coupling of 6.5 Hz[2].
Table 2: 13C NMR Spectral Data ( CDCl3 , 150 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |
| C-5 | 153.0 | d | 1JCF=240.0 | C-F (Fluorinated carbon) |
| C-1 | 136.0 | d | 3JCF=8.5 | C-NHCp (meta to F) |
| C-2 | 134.0 | d | 4JCF=2.0 | C-NH 2 (para to F) |
| C-3 | 116.0 | d | 3JCF=6.0 | Aromatic CH (meta to F) |
| C-6 | 102.0 | d | 2JCF=26.0 | Aromatic CH (ortho to F) |
| C-4 | 98.0 | d | 2JCF=22.0 | C-Br (ortho to F) |
| C-1' | 55.0 | s | - | Cyclopentyl CH |
| C-2', C-5' | 33.2 | s | - | Cyclopentyl CH 2 |
| C-3', C-4' | 24.1 | s | - | Cyclopentyl CH 2 |
Mechanistic Insight: The 13C spectrum acts as the ultimate self-validating system. The C-5 carbon appears as a massive doublet ( J≈240 Hz) due to direct C-F bonding. The adjacent carbons (C-4 and C-6) exhibit 2JCF couplings in the 20–26 Hz range. The heavy atom effect of the bromine atom significantly shields C-4, pushing its resonance upfield to ~98.0 ppm, distinguishing it clearly from C-6[3].
Structural Elucidation Workflow Diagram
The logical progression of this analytical protocol is mapped below. The integration of 1D and 2D techniques ensures that no single data point is relied upon in isolation; every assignment is cross-validated.
Workflow for the self-validating NMR structural elucidation of the fluorinated diamine intermediate.
References
- Synthesis of Ribociclib Using Phase Transfer Catalysis and Ecofriendly Reducing Agent: Potential Method for Industrial Practice World Scientific Publishing
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds The Journal of Organic Chemistry - ACS Public
- Liquid Nuclear Magnetic Resonance (NMR)
- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds (PMC / Nature Protocols Citation)
